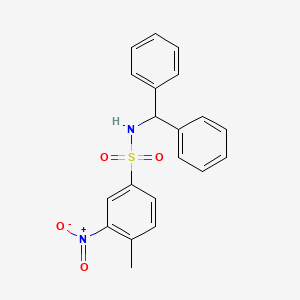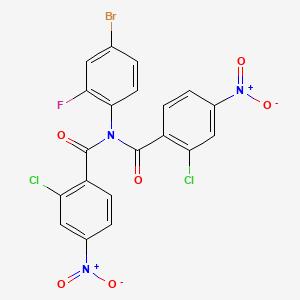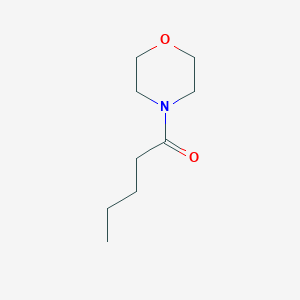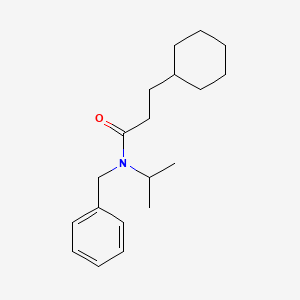
N-(diphenylmethyl)-4-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE is an organic compound with the molecular formula C20H18N2O4S It is a benzenesulfonamide derivative, characterized by the presence of a benzhydryl group, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE typically involves the following steps:
Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.
Benzhydrylation: The benzhydryl group is introduced through a Friedel-Crafts alkylation reaction, using benzhydryl chloride and a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and reaction times. The use of continuous flow reactors and automated systems enhances efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, alcohols, thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Formation of N-BENZHYDRYL-4-METHYL-3-AMINO-1-BENZENESULFONAMIDE.
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of N-BENZHYDRYL-4-CARBOXY-3-NITRO-1-BENZENESULFONAMIDE.
Scientific Research Applications
N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzhydryl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-BENZHYDRYL-4-METHYL-3-NITROBENZAMIDE: Similar structure but lacks the sulfonamide group.
N-BENZHYDRYL-4-METHYL-3-AMINO-1-BENZENESULFONAMIDE: Similar structure but with an amino group instead of a nitro group.
N-BENZHYDRYL-4-CARBOXY-3-NITRO-1-BENZENESULFONAMIDE: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
N-BENZHYDRYL-4-METHYL-3-NITRO-1-BENZENESULFONAMIDE is unique due to the presence of both the benzhydryl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N2O4S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-benzhydryl-4-methyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C20H18N2O4S/c1-15-12-13-18(14-19(15)22(23)24)27(25,26)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20-21H,1H3 |
InChI Key |
YUXDLQSNXOJLDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B11024182.png)
![3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone](/img/structure/B11024188.png)
![Ethyl 2-[(3-methyl-4-nitrobenzoyl)amino]acetate](/img/structure/B11024193.png)
![N-[4-(acetylsulfamoyl)phenyl]-4-chlorobenzamide](/img/structure/B11024195.png)
![methyl N-[({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetyl]glycinate](/img/structure/B11024204.png)


![Methyl 2-{[(2-chloro-5-methyl-1,3-thiazol-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11024228.png)
![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B11024232.png)
![Methyl {1-[3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoyl]piperidin-4-yl}acetate](/img/structure/B11024233.png)
![3,5-dimethoxy-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11024238.png)


![N-(2-methylpropyl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B11024256.png)
